molecular formula C8H10O4 B13625384 Methyl 5-(2-hydroxyethyl)furan-2-carboxylate

Methyl 5-(2-hydroxyethyl)furan-2-carboxylate

Cat. No.: B13625384
M. Wt: 170.16 g/mol
InChI Key: OYPAHINCDCZGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-hydroxyethyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a hydroxyethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .

Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 5-(2-carboxyethyl)furan-2-carboxylate.

    Reduction: Formation of 5-(2-hydroxyethyl)furan-2-methanol.

    Substitution: Formation of various substituted furans depending on the electrophile used.

Scientific Research Applications

Methyl 5-(2-hydroxyethyl)furan-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a hydroxyethyl group and a furan ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 5-(2-hydroxyethyl)furan-2-carboxylate

InChI

InChI=1S/C8H10O4/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3

InChI Key

OYPAHINCDCZGDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.